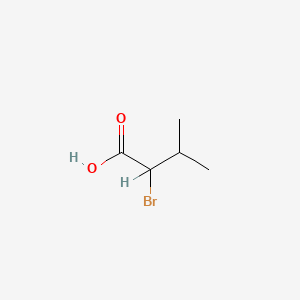

2-Bromo-3-methylbutyric acid

Description

The exact mass of the compound this compound is 179.97859 g/mol and the complexity rating of the compound is 90.4. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['6967', '167']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBARDWJXBGYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870617 | |

| Record name | Butanoic acid, 2-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-74-2, 169320-29-0 | |

| Record name | 2-Bromo-3-methylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromoisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-methylbutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-3-methylbutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-bromo-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-bromo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-bromo-3-methylbutyric acid diisopropylamine salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-bromo-3-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-BROMOISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M69LGV465C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-methylbutyric Acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-3-methylbutyric acid, a key intermediate in organic synthesis. The document details its synthesis, physical and chemical properties, and applications, with a focus on experimental protocols and data presentation for a scientific audience.

Introduction

This compound, also known as α-bromoisovaleric acid, is a halogenated carboxylic acid with the chemical formula C₅H₉BrO₂.[1] Its structure, featuring a bromine atom at the alpha-carbon to the carboxyl group, makes it a versatile reagent in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The presence of a chiral center at the α-carbon also makes it a valuable precursor for the synthesis of enantiomerically pure compounds.

Synthesis of this compound

The primary method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[3] This reaction facilitates the α-halogenation of a carboxylic acid.

Reaction Principle

The Hell-Volhard-Zelinsky reaction involves the conversion of a carboxylic acid with at least one α-hydrogen into an α-bromo carboxylic acid. The reaction is typically carried out by treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[4]

The reaction proceeds through several key steps:

-

Acid Bromide Formation: The carboxylic acid reacts with PBr₃ to form the corresponding acyl bromide.

-

Enolization: The acyl bromide, which enolizes more readily than the carboxylic acid, tautomerizes to its enol form.

-

α-Bromination: The enol form of the acyl bromide then reacts with bromine at the α-carbon.

-

Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed to yield the final α-bromo carboxylic acid product.

Synthetic Pathway

The synthesis of this compound from 3-methylbutyric acid (isovaleric acid) via the Hell-Volhard-Zelinsky reaction is illustrated in the following diagram.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.

Materials:

-

3-Methylbutyric acid (isovaleric acid)

-

Red phosphorus

-

Bromine

-

Dichloromethane (or other suitable solvent)

-

Water

-

Sodium bisulfite

-

Magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methylbutyric acid and a catalytic amount of red phosphorus.

-

Addition of Bromine: Slowly add bromine from the dropping funnel to the reaction mixture. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

-

Reflux: After the addition of bromine is complete, heat the reaction mixture to reflux. The reaction time can vary, but it is typically several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add water to the mixture to quench any unreacted bromine and phosphorus tribromide.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.

-

Wash the organic layer with a dilute solution of sodium bisulfite to remove any remaining bromine, and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

The crude product can be further purified by distillation under reduced pressure or by recrystallization.

-

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for synthesis.

Physical and Chemical Properties

This compound is typically a white to beige crystalline solid or a colorless to pale yellow liquid, depending on its purity and the ambient temperature.[2][3]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₉BrO₂ | [1][3] |

| Molecular Weight | 181.03 g/mol | [1][3] |

| Appearance | White to beige crystalline powder or solid | [3][5] |

| Melting Point | 39-42 °C | [3][5][6] |

| Boiling Point | 124-126 °C at 20 mmHg | [3][5][6] |

| Density | 1.513 g/cm³ | [3] |

| Solubility | Soluble in alcohol and diethyl ether; limited solubility in water. | [2][6] |

Spectral Data

The following table summarizes key spectral data for this compound.

| Spectral Data | Key Features |

| ¹H NMR | Spectral data is available and can be accessed for detailed analysis. |

| ¹³C NMR | Spectral information has been recorded and is accessible for review. |

| IR Spectroscopy | Infrared spectra are available for this compound. |

| Mass Spectrometry | Mass spectral data has been documented. |

Applications in Research and Development

This compound is a valuable building block in organic synthesis, with notable applications in the following areas:

-

Pharmaceutical Synthesis: It serves as a precursor for various pharmaceutical agents, including antihypertensive drugs and antibiotics.[3] Its utility extends to the preparation of optically active N-methylvalines.[5][6]

-

Agrochemical Industry: Derivatives of this compound are utilized in the production of herbicides and pesticides.[3]

-

Polymer Chemistry: The ability of this compound to form hydrogen bonds makes it useful in the creation of polymers like polyurethanes.[3]

Safety and Handling

This compound may cause irritation to the skin and respiratory system.[2] It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a significant chemical intermediate with well-established synthetic routes and a range of applications, particularly in the life sciences and material science sectors. A thorough understanding of its properties and synthesis is crucial for its effective and safe utilization in research and development.

References

- 1. (R)-(+)-2-BROMO-3-METHYLBUTYRIC ACID(76792-22-8)IR [m.chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 2-Bromo-3-methylbutyric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-methylbutyric acid, a key chemical intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in pharmaceutical and agrochemical development.

Chemical Identity and Structure

This compound, also known as α-Bromoisovaleric acid or 2-Bromoisovaleric acid, is a halogenated carboxylic acid.[1][2] Its structure features a bromine atom on the alpha-carbon (the carbon adjacent to the carboxyl group) and a methyl group on the third carbon.[3] This compound is chiral, existing as two enantiomers, (R)- and (S)-, as well as a racemic mixture.[4]

The primary identifier for the racemic mixture is CAS Number 565-74-2 .[5]

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 565-74-2[5] |

| Molecular Formula | C5H9BrO2[5] |

| Molecular Weight | 181.03 g/mol [6] |

| IUPAC Name | 2-bromo-3-methylbutanoic acid[6] |

| Synonyms | α-Bromoisovaleric acid, 2-Bromoisovaleric acid, DL-2-Bromoisovaleric acid[1][5] |

| InChI Key | UEBARDWJXBGYEJ-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC(C)C(C(=O)O)Br[3] |

Physicochemical and Spectroscopic Data

This compound typically appears as a white to beige crystalline powder or solid.[5][7] It is soluble in organic solvents like alcohol and diethyl ether but has very slight solubility in water.[8]

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to beige crystalline powder or chunks | [5][9] |

| Melting Point | 39-42 °C | [5][8] |

| Boiling Point | 124-126 °C (at 20 mmHg) | [5][8] |

| Density | 1.513 g/cm³ | [5] |

| Flash Point | 107 °C | [5] |

| Refractive Index | 1.479 | [5] |

| Solubility | Alcohol: SolubleDiethyl Ether: SolubleWater: Very slightly soluble | [8] |

Table 3: Spectroscopic Data

| Spectroscopy | Data Description |

| ¹³C NMR | Spectra available in chemical databases, typically run in Chloroform-d.[10] |

| Mass Spec (GC-MS) | Mass spectra data are available, showing characteristic fragmentation patterns.[11][12] |

| Infrared (IR) | IR spectra are available from various sources.[2] |

Synthesis of this compound

The most common method for synthesizing this compound is through the Hell-Volhard-Zelinsky (HVZ) reaction .[5] This reaction involves the alpha-bromination of a carboxylic acid, in this case, 3-methylbutyric acid (isovaleric acid), using bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).[13][14]

Reaction Mechanism

The HVZ reaction proceeds through several key steps:

-

Acyl Bromide Formation: The carboxylic acid reacts with PBr₃ to form the corresponding acyl bromide.

-

Enolization: The acyl bromide tautomerizes to its enol form.

-

Bromination: The enol, being electron-rich, attacks a molecule of Br₂, leading to bromination at the alpha-position.

-

Hydrolysis/Exchange: The resulting α-bromo acyl bromide can then be hydrolyzed with water to yield the final α-bromo carboxylic acid product. Alternatively, it can react with another molecule of the starting carboxylic acid to regenerate the acyl bromide intermediate and form the product, thus continuing the catalytic cycle.[14][15]

Experimental Protocols

While specific industrial protocols are proprietary, a general laboratory procedure based on the Hell-Volhard-Zelinsky reaction is as follows:

Materials:

-

3-methylbutyric acid (isovaleric acid)

-

Red phosphorus or Phosphorus tribromide (PBr₃) (catalytic amount)

-

Bromine (Br₂)

-

Anhydrous conditions

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-methylbutyric acid and a catalytic amount of red phosphorus (which will react with bromine to form PBr₃ in situ) or PBr₃ directly.

-

Slowly add bromine to the mixture from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be directed to a proper scrubbing system.

-

After the addition of bromine is complete, heat the reaction mixture under reflux until the reaction is complete, which is often indicated by the disappearance of the red bromine color.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add water to the mixture to hydrolyze the intermediate α-bromo acyl bromide to the final product, this compound.

-

The product can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether), followed by washing the organic layer, drying it over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure.

-

Further purification can be achieved by distillation under reduced pressure or recrystallization.

Synthesis Workflow Diagram

Caption: Figure 1: Hell-Volhard-Zelinsky Synthesis Workflow

Applications in Research and Drug Development

The reactivity of the bromine atom makes this compound a valuable building block for nucleophilic substitution reactions, enabling the synthesis of more complex molecules.[5]

Pharmaceutical Intermediate

This compound serves as a precursor for various pharmaceuticals, including antihypertensive agents and antibiotics.[5] The introduction of bromine into a molecule can be a strategic move in drug design, potentially enhancing efficacy or altering pharmacokinetic properties.[16]

Synthesis of Amino Acid Derivatives

A well-documented application is the preparation of optically active N-methylvalines.[1][5] This involves a nucleophilic substitution reaction where the bromine atom is displaced by a methylamino group. This pathway is crucial for synthesizing custom amino acids for peptide and peptidomimetic drug development.

Agrochemical Synthesis

Derivatives of this compound are used in the production of herbicides and pesticides, contributing to crop protection efforts.[5]

Biochemical Research

The compound and its enantiomers have been used in biochemical studies, for example, to investigate the conjugation of glutathione (B108866) (GSH) with (R)- and (S)-α-bromoisovaleric acid in rats, which provides insights into metabolic and detoxification pathways.[9]

Experimental Workflow: Synthesis of N-Methylvaline

The following diagram illustrates a logical workflow for the synthesis of N-methylvaline, a representative application for drug development professionals.

Caption: Figure 2: Workflow for N-Methylvaline Synthesis

Crystallographic Information

The solid-state structure of both enantiopure (R)- and racemic this compound has been elucidated by X-ray crystallography. This information is critical for understanding intermolecular interactions and packing modes, which can influence the material's physical properties.[4]

Table 4: Crystallographic Data Summary

| Compound | Crystal System | Key Feature | Reference |

| (R)-2-Bromo-3-methylbutyric acid | Triclinic | Forms homochiral O–H···O hydrogen-bonded dimers. | [4] |

| rac-2-Bromo-3-methylbutyric acid | Triclinic | Forms centrosymmetric heterochiral dimers; crystal packing is denser than the enantiopure form. | [4] |

Both structures adopt a nearly identical staggered conformation, indicating a preferred molecular geometry regardless of the crystal environment.[4]

Safety and Handling

This compound is classified as a corrosive and toxic substance. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[6][7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, must be used when handling this compound. It should be stored in a cool, well-ventilated area away from incompatible substances.[5]

References

- 1. 2-溴-3-甲基丁酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]

- 3. CAS 565-74-2: this compound | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. innospk.com [innospk.com]

- 6. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. scientificlabs.com [scientificlabs.com]

- 9. This compound | 565-74-2 [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. jms.ump.edu.pl [jms.ump.edu.pl]

physical and chemical properties of 2-Bromoisovaleric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromoisovaleric acid (also known as 2-bromo-3-methylbutanoic acid). It is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] This document includes detailed information on its chemical identity, physicochemical properties, spectral data, synthesis protocols, and safety information. The content is structured to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Physical Properties

2-Bromoisovaleric acid is a chiral α-halogenated monocarboxylic acid.[2] Its structure, featuring a bromine atom on the carbon adjacent to the carboxyl group, imparts significant reactivity, making it a versatile building block in chemical synthesis.[1]

Table 1: Chemical Identifiers of 2-Bromoisovaleric Acid

| Identifier | Value |

| IUPAC Name | 2-Bromo-3-methylbutanoic acid[3] |

| Synonyms | 2-Bromoisovaleric acid, α-Bromoisovaleric acid, 2-Bromo-3-methylbutyric acid[3][4] |

| CAS Number | 565-74-2[3][5] |

| Molecular Formula | C₅H₉BrO₂[3][5] |

| Molecular Weight | 181.03 g/mol [3] |

| Canonical SMILES | CC(C)C(C(=O)O)Br[3] |

| InChI Key | UEBARDWJXBGYEJ-UHFFFAOYSA-N[3] |

Table 2: Physical Properties of 2-Bromoisovaleric Acid

| Property | Value | Reference |

| Appearance | White to beige or pale cream crystalline powder or chunks.[6][7] | [6][7] |

| Melting Point | 33.0-42.0 °C[5][6] | [5][6] |

| Boiling Point | 124-126 °C at 20 mmHg[4][8] | [4][8] |

| Density | Approximately 1.421 g/cm³ (rough estimate) | [8] |

| Solubility | Soluble in alcohol and diethyl ether; very slightly soluble in water.[4][8][9] | [4][8][9] |

| pKa (Predicted) | 3.00 ± 0.10 | [8] |

| Flash Point | 107 °C | [8] |

Chemical Properties and Reactivity

2-Bromoisovaleric acid's chemical behavior is primarily dictated by the presence of the carboxylic acid and the α-bromo functional groups.

-

Acidity : As a carboxylic acid, it can undergo typical reactions such as salt formation with bases and esterification with alcohols.

-

Nucleophilic Substitution : The bromine atom at the α-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its utility as a synthetic intermediate, allowing for the introduction of various functional groups at the α-carbon.[1]

-

Stability : The compound is stable under normal conditions.[10] Incompatible materials include strong oxidizing agents and strong bases.[11]

Experimental Protocols

Synthesis of 2-Bromoisovaleric Acid

Two common methods for the synthesis of 2-Bromoisovaleric acid are presented below.

This classic method involves the α-bromination of a carboxylic acid using bromine and a phosphorus catalyst, such as phosphorus tribromide (PBr₃).

Experimental Workflow: Hell-Volhard-Zelinsky Synthesis

Caption: Workflow for the synthesis of 2-Bromoisovaleric acid via the Hell-Volhard-Zelinsky reaction.

Detailed Protocol:

-

Reaction Setup : In a fume hood, equip a dry round-bottom flask with a reflux condenser and a gas absorption trap for the evolving hydrogen bromide (HBr) gas.

-

Charge the flask with isovaleric acid and a catalytic amount of phosphorus tribromide (PBr₃).

-

Bromination : Slowly add bromine to the reaction mixture. The reaction is typically exothermic.

-

After the addition is complete, heat the mixture to 70-72°C and maintain this temperature for approximately 3.5 hours.

-

Work-up : Cool the reaction mixture to room temperature.

-

Purification : The crude product is purified by vacuum distillation, collecting the fraction boiling at 124-126 °C at 20 mmHg.

This method involves the saponification of diethyl isopropylmalonate, followed by bromination and decarboxylation.

Experimental Workflow: Synthesis from Diethyl Isopropylmalonate

Caption: Workflow for the synthesis of 2-Bromoisovaleric acid starting from diethyl isopropylmalonate.

Detailed Protocol:

-

Saponification : Heat a solution of potassium hydroxide in water to approximately 80°C. Add diethyl isopropylmalonate over about one hour. Evaporate the resulting solution to dryness.

-

Acidification : Dissolve the residue in water, cool to 0°C, and slowly acidify with concentrated hydrochloric acid, keeping the temperature below 10°C.

-

Extraction : Extract the resulting isopropylmalonic acid with ether.

-

Bromination : To the ether solution, gradually add bromine. The reaction should proceed with gentle boiling of the ether.

-

Work-up : Wash the ether solution with water and dry it over calcium chloride. Remove the ether by distillation.

-

Decarboxylation : Heat the crude isopropylbromomalonic acid in an oil bath at 125-130°C until carbon dioxide evolution ceases.

-

Purification : Purify the resulting 2-Bromoisovaleric acid by vacuum distillation.

Purification

-

Distillation : As mentioned in the synthesis protocols, vacuum distillation is an effective method for purifying 2-Bromoisovaleric acid.

-

Recrystallization : For further purification, especially to obtain a solid product, recrystallization from a suitable solvent can be employed.

Spectral Data

The following sections describe the expected spectral characteristics of 2-Bromoisovaleric acid based on its structure and available data.

Table 3: Summary of Spectral Data

| Technique | Key Features |

| ¹H NMR | Signals expected for the methine proton adjacent to the bromine, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the carboxylic acid proton. |

| ¹³C NMR | Resonances anticipated for the carbonyl carbon, the carbon bearing the bromine, the isopropyl methine carbon, and the two equivalent isopropyl methyl carbons. |

| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-H stretches, and the C-Br stretch. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak, and fragmentation patterns corresponding to the loss of bromine, the carboxyl group, and cleavage of the alkyl chain. |

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Bromoisovaleric acid is expected to show the following signals:

-

A broad singlet for the carboxylic acid proton (-COOH), typically in the range of 10-13 ppm.

-

A doublet for the α-proton (-CHBr), shifted downfield due to the electronegativity of the adjacent bromine and carbonyl group.

-

A multiplet for the β-proton (-CH(CH₃)₂).

-

Two doublets for the diastereotopic methyl protons (-CH(CH₃)₂) of the isopropyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to display four distinct signals corresponding to the different carbon environments:

-

C=O : The carbonyl carbon of the carboxylic acid, typically in the range of 170-185 ppm.

-

C-Br : The α-carbon attached to the bromine atom.

-

-CH- : The methine carbon of the isopropyl group.

-

-CH₃ : The two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromoisovaleric acid will exhibit characteristic absorption bands for its functional groups:

-

O-H Stretch : A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C-H Stretch : Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

C=O Stretch : A strong, sharp absorption band around 1700-1720 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-O Stretch : A band in the 1320-1210 cm⁻¹ region.

-

C-Br Stretch : Expected in the fingerprint region, typically between 600-500 cm⁻¹.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), 2-Bromoisovaleric acid is expected to show a molecular ion peak (M⁺) at m/z 180 and 182, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Common fragmentation pathways would include:

-

Loss of a bromine radical (M - Br)⁺.

-

Loss of the carboxyl group (M - COOH)⁺.

-

Loss of the isopropyl group.

Biological Activity and Signaling Pathways

Currently, there is a lack of significant published data on the specific biological activities or involvement of 2-Bromoisovaleric acid in defined signaling pathways. Its primary role reported in the scientific literature is that of a synthetic intermediate. It has been used to study the conjugation of glutathione (B108866) with (R)- and (S)-α-bromoisovaleric acid in rats.

Safety and Handling

2-Bromoisovaleric acid is classified as a hazardous substance.

Table 4: GHS Hazard Information

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | H302: Harmful if swallowed[3] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin[3] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[3] |

Handling and Storage:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[12][13]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12][13]

-

Keep away from incompatible materials such as strong bases and oxidizing agents.[11]

First Aid Measures:

-

Eye Contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Skin Contact : Remove contaminated clothing and wash skin with plenty of soap and water. Seek immediate medical attention.[12]

-

Inhalation : Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Conclusion

2-Bromoisovaleric acid is a key synthetic intermediate with well-defined physical and chemical properties. Its reactivity, particularly at the α-carbon, makes it a valuable precursor for a variety of more complex molecules in the pharmaceutical and agrochemical industries. While its direct biological activity is not extensively documented, its role in the synthesis of bioactive compounds is significant. Proper handling and safety precautions are essential when working with this corrosive and toxic compound. This guide provides a foundational resource for researchers utilizing 2-Bromoisovaleric acid in their work.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. hmdb.ca [hmdb.ca]

- 3. 2-Bromovaleric acid(584-93-0) 1H NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 2-Bromoisovaleric acid | C5H9BrO2 | CID 11268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Butanoic acid, 2-bromo-3-methyl-, ethyl ester [webbook.nist.gov]

- 13. Bromisoval(496-67-3) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Stereochemistry of 2-Bromo-3-methylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methylbutyric acid, also known as α-bromoisovaleric acid, is a chiral α-halogenated carboxylic acid.[1] Its structure contains a stereocenter at the second carbon atom, the site of bromine substitution, which gives rise to two non-superimposable mirror images: the (R) and (S) enantiomers. This chirality makes it a valuable chiral building block in organic synthesis, particularly for the development of pharmaceuticals where stereochemistry is often a critical determinant of biological activity.[2] This technical guide provides an in-depth overview of the stereochemistry of this compound, including its synthesis, the properties of its stereoisomers, methods for their separation, and their structural characteristics.

Synthesis of Racemic this compound

The most common method for the synthesis of racemic this compound is the Hell-Volhard-Zelinsky reaction, starting from 3-methylbutyric acid (isovaleric acid).[2] This reaction involves the α-bromination of the carboxylic acid in the presence of a catalytic amount of phosphorus tribromide.

Experimental Protocol: Hell-Volhard-Zelinsky Bromination

A detailed experimental protocol for the Hell-Volhard-Zelinsky bromination of 3-methylbutyric acid is as follows:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser is connected to a gas trap to neutralize the hydrogen bromide gas produced during the reaction.

-

Reagents: 3-methylbutyric acid and a catalytic amount of red phosphorus (or phosphorus tribromide) are added to the flask.

-

Bromination: Bromine is added dropwise from the dropping funnel to the stirred mixture. The reaction is typically initiated by gentle heating.

-

Reaction Conditions: The reaction mixture is heated to a temperature that maintains a steady reflux. The reaction is monitored by the disappearance of the red-brown color of bromine.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The crude product is then purified, typically by distillation under reduced pressure, to yield racemic this compound.

Stereoisomers and Their Properties

The presence of a single chiral center in this compound results in a pair of enantiomers, designated as (R)-2-Bromo-3-methylbutyric acid and (S)-2-Bromo-3-methylbutyric acid. These enantiomers exhibit identical physical properties in an achiral environment, such as melting point and boiling point, but differ in their interaction with plane-polarized light, a property known as optical activity.

| Property | Racemic (±)-2-Bromo-3-methylbutyric Acid | (R)-(+)-2-Bromo-3-methylbutyric Acid | (S)-(-)-2-Bromo-3-methylbutyric Acid |

| CAS Number | 565-74-2[2] | 76792-22-8 | 26782-75-2 |

| Molecular Formula | C₅H₉BrO₂[2] | C₅H₉BrO₂ | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol [2] | 181.03 g/mol | 181.03 g/mol |

| Melting Point | 39-42 °C[2][3] | 35-40 °C | 42 °C[4] |

| Boiling Point | 124-126 °C at 20 mmHg[2][3] | 90-100 °C at 0.5 mmHg | Not available |

| Appearance | White to beige crystalline powder or chunks[2] | White to almost white powder to crystal | Not available |

| Specific Rotation | 0° | [α]²²/D +21° (c=37 in benzene) | Not available |

| Solubility | Soluble in alcohol and diethyl ether; very slightly soluble in water.[3] | Not available | Not available |

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a crucial step for utilizing this compound in stereoselective synthesis. A classical and effective method for this is fractional crystallization of diastereomeric salts. This technique involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by crystallization.

Experimental Protocol: Chiral Resolution via Fractional Crystallization

A general protocol for the chiral resolution of racemic this compound using a chiral amine (e.g., brucine (B1667951) or (-)-cinchonidine) is as follows:

-

Diastereomeric Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., acetone, ethanol, or a mixture of solvents). An equimolar amount of the chiral resolving agent is added to the solution. The mixture is heated to ensure complete dissolution.

-

Fractional Crystallization: The solution is allowed to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out of the solution. The crystals are collected by filtration. The process of recrystallization from the same or a different solvent system may be repeated to improve the diastereomeric purity.

-

Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid (e.g., dilute hydrochloric acid or sulfuric acid) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound. The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.

-

Isolation and Purification: The liberated enantiomer is extracted with an organic solvent, dried, and the solvent is evaporated to yield the pure enantiomer. The optical purity of the separated enantiomer is typically determined by measuring its specific rotation.

Structural Elucidation by X-ray Crystallography

X-ray crystallography has been employed to determine the three-dimensional structure of the stereoisomers of this compound in the solid state. These studies provide valuable insights into the molecular conformation and intermolecular interactions. The racemic mixture crystallizes as a racemic crystal, not a conglomerate.[1]

| Parameter | (R)-2-Bromo-3-methylbutyric Acid | Racemic this compound |

| Crystal System | Triclinic[1] | Triclinic[1] |

| Space Group | P1 | P-1 |

| Z | 2[1] | 2[1] |

| Hydrogen Bonding | Forms homochiral O-H···O hydrogen-bonded dimers.[1] | Forms centrosymmetric heterochiral dimers.[1] |

| Packing Density | Less dense | Denser than the enantiopure counterpart, in accordance with Wallach's rule.[1] |

Applications in Drug Development and Research

The enantiomers of this compound serve as important chiral synthons in the pharmaceutical industry. They are used in the preparation of optically active N-methylvalines and as starting materials for the synthesis of various other complex chiral molecules.[2] The stereochemistry of these building blocks is critical, as different enantiomers of a final drug molecule can exhibit vastly different pharmacological and toxicological profiles. For instance, they have been used as starting materials in the synthesis of fructosyl peptide oxidase inhibitors.

Visualizations

Experimental Workflow for Synthesis and Resolution

Caption: Workflow for the synthesis, resolution, and characterization of this compound enantiomers.

Logical Relationship in Chiral Resolution

Caption: Principle of chiral resolution via diastereomeric salt formation.

References

(R)-2-Bromo-3-methylbutyric Acid: A Technical Guide for Researchers

(R)-2-Bromo-3-methylbutyric acid is a chiral building block of significant interest in pharmaceutical and chemical research. Its stereospecific structure makes it a valuable precursor for the synthesis of complex chiral molecules, particularly in the development of novel therapeutic agents and specialized chemical reagents. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Commercial Availability

(R)-2-Bromo-3-methylbutyric acid is readily available from a variety of chemical suppliers. It is typically offered in research-grade purities, with enantiomeric purity being a key specification. Researchers should consult individual supplier specifications to ensure the material meets the requirements of their specific application.

| Supplier | Catalog Number (Example) | Purity (Typical) |

| Sigma-Aldrich | 468347 | 96% |

| TCI America | B4005 | >98.0% (GC) |

| Chem-Impex | 01775 | Inquire |

| Pharmaffiliates | PA 27 11457 | Inquire |

| ChemScene | CS-W017175 | ≥98% |

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of (R)-2-Bromo-3-methylbutyric acid is provided below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 76792-22-8 | [1][2][3] |

| Molecular Formula | C₅H₉BrO₂ | [1][3] |

| Molecular Weight | 181.03 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder or chunks | [2][4] |

| Melting Point | 35-42 °C | [4] |

| Boiling Point | 90-100 °C at 0.5 mmHg; 124-126 °C at 20 mmHg | |

| Density | ~1.513 g/cm³ | [5] |

| pKa | ~3.00 (Predicted) | [4] |

| Optical Activity | [α]²²/D +21° (c=37 in benzene) | |

| Solubility | Soluble in alcohol and diethyl ether. Very slightly soluble in water. | |

| Flash Point | 113 °C (closed cup) |

Synthesis and Chiral Resolution

The synthesis of 2-bromo-3-methylbutyric acid is typically achieved through the Hell-Volhard-Zelinsky reaction, which results in the racemic mixture. The preparation of the enantiomerically pure (R)-form requires a subsequent chiral resolution step.

Racemic Synthesis: Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction involves the α-bromination of a carboxylic acid. In this case, 3-methylbutyric acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes, allowing for electrophilic attack by bromine at the α-position. Subsequent hydrolysis yields the racemic α-bromo acid.

A detailed experimental protocol for this reaction can be found in various organic synthesis resources.[6][7][8][9]

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step to obtain (R)-2-Bromo-3-methylbutyric acid. A common method for chiral resolution is through the formation of diastereomeric salts with a chiral amine resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salt liberates the desired enantiomerically pure carboxylic acid.

More modern techniques for obtaining enantiomerically pure compounds, such as enzymatic resolution or asymmetric synthesis, are also employed in contemporary organic chemistry.[10][11]

Key Applications in Research and Development

(R)-2-Bromo-3-methylbutyric acid serves as a crucial intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry.

Synthesis of Fructosyl Peptide Oxidase (FPOX) Inhibitors

Fructosyl peptide oxidases (FPOXs) are enzymes that play a key role in the metabolism of glycated proteins.[12][13][14][15] The measurement of glycated hemoglobin (HbA1c) is a critical diagnostic tool for monitoring long-term glycemic control in diabetic patients. FPOX-based enzymatic assays are used for this purpose.[12][15]

(R)-2-Bromo-3-methylbutyric acid is a starting material for the synthesis of substrate-analog inhibitors of FPOX.[16] These inhibitors are valuable research tools for studying the enzyme's mechanism and for the development of improved diagnostic assays.[16] The synthesis of these inhibitors often involves the nucleophilic substitution of the bromide with a sulfur-containing nucleophile to create a stable thioether linkage, mimicking the natural substrate.[16]

Asymmetric Heck Arylation Reactions

Another important application of (R)-2-Bromo-3-methylbutyric acid is in the field of asymmetric catalysis. It can be used as the anionic component of chiral ionic liquids. These chiral ionic liquids can serve as the reaction medium and source of chirality in transition metal-catalyzed reactions, such as the palladium-catalyzed Heck arylation of 2,3-dihydrofuran (B140613).[17][18][19] The use of a chiral environment can induce enantioselectivity in the product formation, which is a highly desirable outcome in the synthesis of pharmaceuticals and other fine chemicals.

Conclusion

(R)-2-Bromo-3-methylbutyric acid is a versatile and valuable chiral building block with established commercial availability. Its utility in the synthesis of bioactive molecules, particularly as a precursor to enzyme inhibitors and as a component of chiral catalysts, underscores its importance in modern drug discovery and chemical synthesis. This guide provides a foundational understanding for researchers looking to leverage the unique properties of this compound in their work.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 565-74-2 [chemicalbook.com]

- 3. (R)-2-Bromo-3-methylbutyric Acid | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 565-74-2 [m.chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Tailoring FPOX enzymes for enhanced stability and expanded substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A comprehensive review on fructosyl peptide oxidase as an important enzyme for present hemoglobin A1c assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and inhibitory activity of substrate-analog fructosyl peptide oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Solubility Profile of 2-Bromo-3-methylbutyric Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromo-3-methylbutyric acid in various organic solvents. This information is critical for its application in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where it serves as a key intermediate.[1] This document compiles available quantitative solubility data, outlines detailed experimental methodologies for solubility determination, and presents a visual representation of its primary synthesis pathway.

Core Concepts in Solubility

The solubility of this compound, a brominated carboxylic acid, is governed by its molecular structure. The presence of the polar carboxylic acid group allows for hydrogen bonding with polar solvents, while the nonpolar alkyl chain and the bromine atom contribute to its solubility in less polar organic solvents. As a general principle, "like dissolves like," meaning the balance between the polar and nonpolar characteristics of the molecule dictates its solubility in a given solvent.[2] Temperature also plays a crucial role, with solubility generally increasing with a rise in temperature.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in a range of common organic solvents at 20°C.

| Solvent | Molar Mass ( g/mol ) | Solubility ( g/100g of solvent) at 20°C | Qualitative Solubility |

| Methanol | 32.04 | 82.7 | Soluble |

| Ethanol | 46.07 | 45.53 | Soluble |

| Dioxane | 88.11 | 22.7 | Soluble |

| Acetone | 58.08 | 17.75 | Soluble |

| Diethyl Ether | 74.12 | 0.84 | Soluble |

| Water | 18.02 | 55.8 | Very slightly soluble |

| Benzene | 78.11 | - | Insoluble |

Data sourced from Sigma-Aldrich product information.[3]

Experimental Protocols

Generalized Isothermal Shake-Flask Protocol for Solubility Determination

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or titration)

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 20°C, 25°C, 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, centrifuge the samples at the experimental temperature to facilitate phase separation.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles. Record the weight of the collected filtrate. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method.

-

Calculation of Solubility: The solubility (S) is calculated using the following formula:

S ( g/100g solvent) = (mass of solute / mass of solvent) x 100

The mass of the solute is determined from the measured concentration and the volume of the aliquot, and the mass of the solvent is the difference between the total mass of the solution and the mass of the solute.

Synthesis of this compound

The most common method for the synthesis of this compound is the Hell-Volhard-Zelinsky reaction .[1] This reaction involves the alpha-bromination of a carboxylic acid in the presence of a catalytic amount of phosphorus tribromide (PBr₃) and an excess of bromine (Br₂).

Synthesis Pathway Diagram

Caption: Hell-Volhard-Zelinsky synthesis of this compound.

Experimental Workflow for Synthesis

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound via the Hell-Volhard-Zelinsky reaction.

Caption: General workflow for synthesis and purification.

Conclusion

This technical guide provides essential solubility data and procedural outlines relevant to the handling and application of this compound in a research and development setting. The provided quantitative data serves as a valuable reference for solvent selection in synthesis, purification, and formulation processes. The detailed experimental protocol offers a robust framework for laboratories to determine solubility under specific conditions, and the visualized synthesis pathway provides a clear understanding of its formation. For professionals in drug development and chemical synthesis, a thorough understanding of these properties is paramount for optimizing reaction conditions, ensuring product purity, and developing effective formulations.

References

Spectroscopic Characterization of 2-Bromo-3-methylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromo-3-methylbutyric acid, a key intermediate in various synthetic organic chemistry applications, including pharmaceutical development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR data have been acquired for this compound, providing detailed information about its carbon-hydrogen framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits signals corresponding to the distinct proton environments in the molecule.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| 4.15 | Doublet | 1H | H-2 (CHBr) |

| 2.35 | Multiplet | 1H | H-3 (CH) |

| 1.05 | Doublet | 3H | -CH₃ |

| 0.95 | Doublet | 3H | -CH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C-1 (C=O) |

| ~50 | C-2 (CHBr) |

| ~33 | C-3 (CH) |

| ~20 | C-4 (-CH₃) |

| ~18 | C-5 (-CH₃) |

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for the acquisition of NMR spectra of this compound.

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: A 300 MHz or 500 MHz NMR spectrometer is typically used for data acquisition.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is employed.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans.

-

Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~2970 | Medium | C-H stretch (Alkyl) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1470 | Medium | C-H bend (Alkyl) |

| ~1290 | Medium | C-O stretch (Carboxylic acid) |

| ~940 | Broad, Medium | O-H bend (Carboxylic acid) |

| ~650 | Medium | C-Br stretch |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid and liquid samples.

Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory is used.

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal. For liquid samples, a single drop is applied.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

The mass spectrum of this compound, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), shows the molecular ion peak and characteristic fragment ions. Due to the presence of bromine, characteristic isotopic patterns for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) are observed.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 180/182 | [M]⁺ (Molecular ion) |

| 135/137 | [M - COOH]⁺ |

| 101 | [M - Br]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocol for GC-MS

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate. For carboxylic acids, derivatization (e.g., esterification) may be performed to improve volatility and chromatographic peak shape, though analysis of the underivatized acid is also possible.

GC Conditions:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: An initial temperature of 50-70 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2-3 scans/second.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

The Discovery and Synthetic History of α-Bromoisovaleric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bromoisovaleric acid, a halogenated derivative of isovaleric acid, has served as a crucial intermediate in organic synthesis for over a century. Its discovery and the subsequent development of its synthetic routes have been pivotal in the preparation of various pharmaceuticals and other valuable organic compounds. This technical guide provides a comprehensive overview of the history, discovery, and detailed synthetic methodologies for α-bromoisovaleric acid, presenting quantitative data, experimental protocols, and logical workflows to aid researchers in its effective utilization.

Historical Perspective and Discovery

The first documented preparations of α-bromoisovaleric acid date back to the late 19th century. One of the earliest reports is attributed to Ley and Popoff in 1874, who synthesized the compound through the direct bromination of isovaleric acid.[1][2] This initial method laid the groundwork for subsequent refinements and alternative synthetic strategies. Over the years, chemists have explored various approaches to improve yield, purity, and scalability of the synthesis, reflecting the compound's growing importance as a versatile chemical building block.

Synthetic Methodologies

Several methods have been established for the synthesis of α-bromoisovaleric acid. The choice of method often depends on the desired scale, available starting materials, and required purity. The most prominent methods are detailed below.

Direct Bromination of Isovaleric Acid

This is the most straightforward approach, involving the reaction of isovaleric acid with elemental bromine. The reaction can be performed with or without a catalyst.

-

Without Catalyst: The direct reaction of isovaleric acid with bromine.[1]

-

With Phosphorus Trichloride (B1173362) or Phosphorus: The use of a catalyst such as phosphorus trichloride or red phosphorus can facilitate the reaction, proceeding through an acyl halide intermediate, which readily tautomerizes to an enol for electrophilic attack by bromine.[1] This is a variation of the Hell-Volhard-Zelinsky reaction.

From Isopropylmalonic Acid

An alternative route involves the bromination and subsequent decarboxylation of isopropylmalonic acid.[1] This method provides good yields and avoids the direct handling of large quantities of isovaleric acid.

Data Presentation: Comparison of Synthetic Routes

| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Reference |

| Direct Bromination (with PCl₃) | Isovaleric acid | Bromine, Phosphorus trichloride | 87.5–88.6% | [3] |

| From Isopropylmalonic Ester | Isopropylmalonic ester | Potassium hydroxide (B78521), Hydrochloric acid, Bromine | 55-66% | [1] |

Experimental Protocols

Protocol 1: Synthesis of α-Bromoisovaleric Acid from Isovaleric Acid

This procedure is adapted from Organic Syntheses, Coll. Vol. 2, p.93 (1943); Vol. 15, p.8 (1935).[3]

Materials:

-

Commercial isovaleric acid monohydrate (1 kg)

-

Benzene (B151609) (500 ml)

-

Phosphorus trichloride (30 ml, 47 g, 0.34 mole)

-

Bromine (1370 g, 440 ml, 8.57 moles)

Procedure:

-

Dehydration of Isovaleric Acid: A mixture of 1 kg of commercial isovaleric acid monohydrate and 500 ml of benzene is placed in a 3-L round-bottomed flask. The mixture is distilled using a short column until the vapor temperature reaches 100°C to remove water and benzene.

-

Bromination: The anhydrous isovaleric acid (878 g, 8.6 moles) is placed in a 3-L round-bottomed flask fitted with a long reflux condenser. Phosphorus trichloride (30 ml) is added. The mixture is heated to 100-110°C in an oil bath, and bromine (1370 g) is added slowly through a dropping funnel over 4-5 hours. The flask is illuminated with a 150-watt tungsten lamp during the addition.

-

Work-up: After the bromine addition is complete, the reaction mixture is heated for an additional hour. The mixture is then cooled, and the crude α-bromoisovaleric acid is distilled under reduced pressure. The fraction boiling at 110–125°C/15 mm is collected.

-

Yield: 1364–1380 g (87.5–88.6%).

Protocol 2: Synthesis of α-Bromoisovaleric Acid from Isopropylmalonic Ester

This procedure is adapted from Organic Syntheses, Coll. Vol. 1, p.296 (1941); Vol. 11, p.20 (1931).[1]

Materials:

-

Isopropylmalonic ester (202 g, 1 mole)

-

Potassium hydroxide (200 g, 3.6 moles)

-

Concentrated hydrochloric acid (400 cc)

-

Ether (alcohol-free)

-

Bromine (160 g, 1 mole)

-

Calcium chloride

Procedure:

-

Saponification: A solution of 200 g of potassium hydroxide in 200 cc of water is heated to about 80°C in a 2-L flask. Isopropylmalonic ester (202 g) is added over one hour. The solution is then evaporated to near dryness on a steam bath.

-

Acidification: The residue is dissolved in 200 cc of water, cooled to 0°C, and acidified with a mixture of 400 cc of concentrated hydrochloric acid and 200 g of cracked ice, keeping the temperature below 10°C.

-

Extraction: The isopropylmalonic acid is extracted with multiple portions of alcohol-free ether.

-

Bromination: The ether solution is placed in a flask with a reflux condenser, and 160 g of bromine is added gradually over about two hours.

-

Decarboxylation: The ether is removed by distillation, and the crude isopropylbromomalonic acid is heated in an oil bath at 125–130°C until carbon dioxide evolution ceases.

-

Purification: The product is distilled under reduced pressure. The fraction boiling at 148–153°/40 mm is collected.

-

Yield: 100–120 g (55–66%).

Logical and Experimental Workflows

α-Bromoisovaleric acid is a key intermediate in the synthesis of other molecules, most notably the amino acid valine. The following diagrams illustrate the synthetic pathways to α-bromoisovaleric acid and its subsequent conversion.

Caption: Synthetic routes to α-bromoisovaleric acid.

The utility of α-bromoisovaleric acid as a synthetic intermediate is exemplified by its role in the preparation of dl-valine (B559544).

Caption: Workflow for the synthesis of dl-valine from isovaleric acid.

Applications in Drug Development and Research

As a reactive intermediate, α-bromoisovaleric acid is utilized in the synthesis of a variety of pharmaceutical compounds.[4] Its ability to introduce an isovaleric moiety with a reactive handle makes it a valuable tool for medicinal chemists. For instance, it has been used in the synthesis of potential enzyme inhibitors and as a building block for more complex molecular architectures.[5] The presence of a chiral center also opens up possibilities for the asymmetric synthesis of enantiomerically pure target molecules.

Conclusion

Since its discovery in the 19th century, α-bromoisovaleric acid has remained a relevant and versatile reagent in organic chemistry. The development of reliable and scalable synthetic protocols has facilitated its widespread use in both academic research and industrial applications. This guide provides a detailed overview of its history, synthesis, and applications, offering a valuable resource for professionals in the fields of chemistry and drug development.

References

The Enigma of 2-Bromo-3-methylbutyric Acid in Nature: A Technical Guide to Brominated Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Occurrence of Brominated Organic Compounds

Introduction

This technical guide addresses the natural occurrence of 2-bromo-3-methylbutyric acid and its derivatives. Initial comprehensive searches of scientific literature and chemical databases indicate that This compound is a well-known synthetic compound, primarily used as a reagent and intermediate in organic synthesis. There is currently no scientific evidence to suggest that it occurs naturally.

Therefore, this guide pivots to explore the rich and diverse world of other naturally occurring brominated organic compounds, which are of significant interest to researchers in drug discovery and natural product chemistry. Marine organisms, in particular, are a prolific source of these unique molecules. This document will delve into the types of brominated compounds found in nature, their sources, available quantitative data, the biosynthetic pathways responsible for their creation, and the experimental protocols used for their isolation and characterization.

Naturally Occurring Brominated Compounds: A Survey

While this compound itself has not been found in nature, a vast array of other brominated compounds has been isolated from various natural, predominantly marine, sources. These compounds exhibit considerable structural diversity and a range of biological activities.

Bromophenols from Marine Algae

One of the most studied classes of naturally occurring brominated compounds are the bromophenols, which are abundant in marine red algae, particularly from the family Rhodomelaceae. Genera such as Rhodomela, Polysiphonia, and Symphyocladia are known to produce a variety of these compounds. These molecules are thought to play a role in chemical defense for the algae.

Examples of Naturally Occurring Bromophenols:

-

From Rhodomela confervoides : This red alga is a rich source of diverse bromophenols, some of which have shown potent antioxidant, antibacterial, and enzyme-inhibiting activities. Examples include 3-bromo-4,5-dihydroxybenzaldehyde (B99904) and bis(2,3-dibromo-4,5-dihydroxybenzyl) ether.

-

From Polysiphonia urceolata : Researchers have isolated several bromophenols from this species, including (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester, which has demonstrated significant radical scavenging activity.

-

From Symphyocladia latiuscula : This alga produces highly brominated and substituted phenols, many of which feature a 3,4-dihydroxy-2,5,6-tribromobenzyloxy unit and exhibit strong antioxidant properties.

Brominated Alkaloids and Terpenoids

Marine invertebrates, such as sponges and bryozoans, are also a significant source of brominated alkaloids and terpenoids. These compounds often possess complex chemical structures and potent biological activities.

-

Bromotyrosine Derivatives from Sponges: Sponges of the order Verongida are well-known for producing a variety of alkaloids derived from bromotyrosine. These compounds are believed to serve as a defense mechanism.

-

Bromoindole Alkaloids from Bryozoans: The marine bryozoan Flustra foliacea is known to produce a range of bromoindole alkaloids.

Quantitative Data on Naturally Occurring Brominated Compounds

Quantifying the concentration of secondary metabolites in natural sources can be challenging and is often variable depending on geographical location, season, and other environmental factors. However, some studies have reported the concentration of specific brominated compounds.

| Compound Name | Natural Source | Concentration (mg/g dry weight) | Reference |

| 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether | Vertebrata lanosa (Red Alga) | 0.678 | Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.[1] |

| Lanosol | Vertebrata lanosa (Red Alga) | 0.005 | Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.[1] |

Note: The table presents a selection of available data and is not exhaustive.

Biosynthesis of Brominated Natural Products

The biosynthesis of brominated natural products in marine organisms is often catalyzed by a class of enzymes known as vanadium-dependent haloperoxidases , more specifically, bromoperoxidases . These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species (e.g., hypobromous acid, HOBr), which then acts as an electrophile to brominate an organic substrate, typically a phenolic compound.

Figure 1: Generalized pathway for the biosynthesis of brominated phenols.

Experimental Protocols: Isolation and Characterization

The isolation and structural elucidation of novel brominated natural products is a critical aspect of natural product chemistry. Below is a generalized protocol based on methodologies reported in the scientific literature for the extraction and characterization of bromophenols from marine red algae.

Sample Collection and Preparation

-

Collect fresh algal material and transport it to the laboratory on ice.

-

Thoroughly wash the samples with fresh water to remove any epiphytes and salts.

-

Air-dry the algal material in a well-ventilated area or freeze-dry (lyophilize) to preserve the chemical integrity of the metabolites.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

Extraction

-

Macerate the powdered algal material with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-